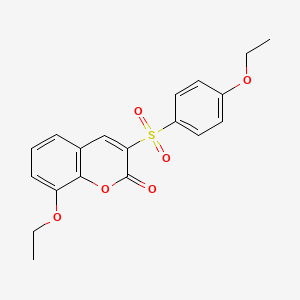

8-Ethoxy-3-(4-ethoxyphenyl)sulfonylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

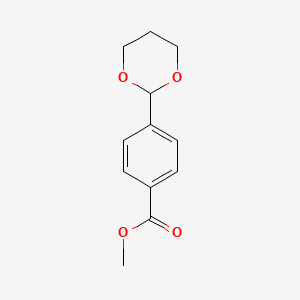

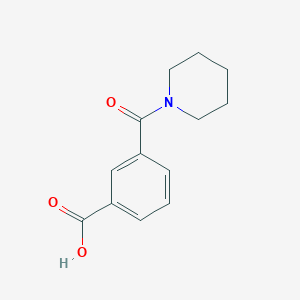

“8-Ethoxy-3-(4-ethoxyphenyl)sulfonylchromen-2-one” is a chemical compound with the molecular formula C19H18O6S . It has an average mass of 374.408 Da and a monoisotopic mass of 374.082397 Da .

Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 27 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 ether (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 615.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 91.3±3.0 kJ/mol and a flash point of 325.8±31.5 °C . The index of refraction is 1.590, and the molar refractivity is 95.7±0.4 cm³ . It has 6 H bond acceptors, 0 H bond donors, 6 freely rotating bonds, and 0 Rule of 5 violations . The polar surface area is 87 Ų, the polarizability is 37.9±0.5 10^-24 cm³, and the molar volume is 283.4±3.0 cm³ .Scientific Research Applications

Coordination and Electrochemical Properties

Bermejo et al. (2000) explored the synthesis, coordination, and electrochemical properties of compounds featuring sulfonyl groups, which could imply potential applications of similar compounds in coordination chemistry and electrochemistry (Bermejo et al., 2000).

Proton Exchange Membranes

Kim et al. (2008) developed comb-shaped sulfonated polymers that exhibit high proton conductivity, indicating potential applications in fuel cell technology. This research underscores the importance of sulfonyl-containing polymers in the development of efficient proton exchange membranes (Kim et al., 2008).

Environmental Transport and Reactivity

Lara-Martín et al. (2008) studied the presence, distribution, and transport mechanisms of synthetic surfactants in aquatic ecosystems, highlighting the environmental impact and behavior of sulfonate and ethoxysulfate compounds (Lara-Martín et al., 2008).

Organic Synthesis and Catalysis

Zhong et al. (2017) demonstrated the synthesis of 3-sulfenylated chromones through a domino reaction, showcasing the utility of sulfonyl and ethoxy functionalities in complex organic transformations and potential pharmaceutical synthesis (Zhong et al., 2017).

Synthesis of Polymeric Materials

Wang et al. (2012) focused on the synthesis of poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, which could be relevant for applications requiring high thermal stability and chemical resistance, such as in fuel cells or separation technology (Wang et al., 2012).

properties

IUPAC Name |

8-ethoxy-3-(4-ethoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6S/c1-3-23-14-8-10-15(11-9-14)26(21,22)17-12-13-6-5-7-16(24-4-2)18(13)25-19(17)20/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUWDIUIMRIKMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-3-(4-ethoxyphenyl)sulfonylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2837480.png)

![5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837488.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2837489.png)

![3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2837491.png)